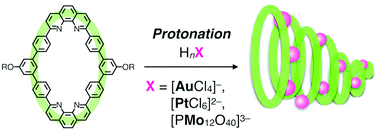Protonation-induced self-assembly of bis-phenanthroline macrocycles into nanofibers arrayed with tetrachloroaurate, hexachloroplatinate or phosphomolybdate ions†
Dalton Transactions Pub Date: 2020-10-06 DOI: 10.1039/D0DT03287E
Abstract
One-dimensional self-assembly of macrocycles is one of the important strategies for constructing fibrous nanomaterials with anisotropic functions such as one-dimensional transport and accumulation of molecules and ions. Herein we report on the synthesis and properties of self-assembled nanofibers using macrocycles to develop a multipurpose template for one-dimensional array of noble metal ions. The nanofibers were prepared by protonation-induced self-assembly of bis-phenanthroline macrocycles, which have enabled the accumulation of some metal-containing anions, such as tetrachloroaurate, hexachloroplatinate and phosphomolybdate. Microscopic observations have demonstrated that the supramolecular nanofibers were reproducibly formed in a similar way, regardless of the structures and charge numbers of the anions. Moreover, the resulting nanofibers, arrayed with several metal ions, were chemically reduced, producing dispersible gold nanoparticles and mixed-valence nanofibers.


Recommended Literature
- [1] Natural iron ore as a novel substrate for the biosynthesis of bioactive-stable ZnO@CuO@iron ore NCs: a magnetically recyclable and reusable superior nanocatalyst for the degradation of organic dyes, reduction of Cr(vi) and adsorption of crude oil aromatic compounds, including PAHs†
- [2] Back cover
- [3] Functional integration of Ni–Mo electrocatalysts with Si microwire array photocathodes to simultaneously achieve high fill factors and light-limited photocurrent densities for solar-driven hydrogen evolution†
- [4] Graphene-based frustrated Lewis pairs as bifunctional catalysts for CO2 reduction via the dissociative chemisorption of molecular H2: a periodic density functional perspective†
- [5] A method for obtaining weighed micro samples of moisture- or oxygen-sensitive compounds
- [6] Correction: Comparison of strategies for non-perturbing labeling of α-synuclein to study amyloidogenesis
- [7] Interface contact and modulated electronic properties by in-plain strains in a graphene–MoS2 heterostructure†
- [8] Correction: Visible-light unmasking of heterocyclic quinone methide radicals from alkoxyamines
- [9] A novel hexanuclear silver(i) cluster containing a regular Ag6 ring with short Ag–Ag distances and an argentophilic interaction†
- [10] Direct evidence of potential barriers at grain boundaries in Y-doped BaZrO3 from dc-bias dependence measurements

Journal Name:Dalton Transactions
Research Products
-
BenzoBthiophene-7-carbaldehyde
CAS no.: 10134-91-5
-
CAS no.: 1596-13-0
-
CAS no.: 13436-55-0









